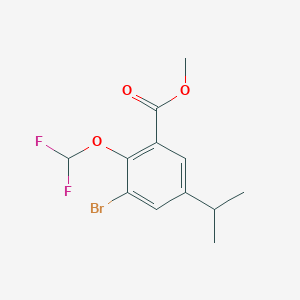

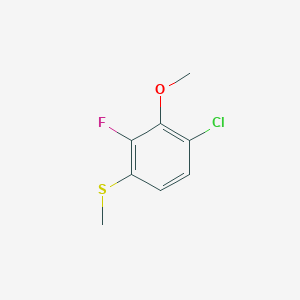

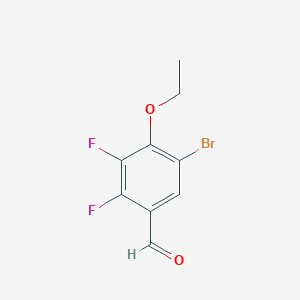

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, or FTFB, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a building block for the synthesis of other compounds, and it has also been used in the study of biochemical and physiological processes. In

Aplicaciones Científicas De Investigación

FTFB has a wide range of applications in scientific research. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. It has also been used in the synthesis of chiral compounds, which are important for the development of new drugs. Additionally, FTFB has been used in the synthesis of compounds that have potential applications in the fields of photochemistry and materials science.

Mecanismo De Acción

Target of Action

The primary targets of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid are G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes, including sensory perception, immune response, and neurotransmission .

Mode of Action

The trifluoromethyl and fluoride groups introduced by this compound improve the agonistic activity of GPCRs . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins . This interaction enhances the receptor’s response to its natural ligand or allows the compound to act as a ligand itself, triggering a cellular response .

Biochemical Pathways

GPCRs are known to activate various intracellular signaling cascades, including the cyclic AMP (cAMP) pathway, phosphatidylinositol pathway, and various protein kinase pathways .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by GPCRs. By acting as an agonist at these receptors, it could potentially influence processes such as neurotransmission, immune response, and sensory perception .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FTFB has a number of advantages when used in lab experiments. It is relatively easy to synthesize, and it can be used as a building block for the synthesis of other compounds. Additionally, it can be used in the study of biochemical and physiological processes, and it has been studied for its potential effects on the central nervous system. However, there are also some limitations to using FTFB in lab experiments. It is a relatively unstable compound, and it can be difficult to store and handle. Additionally, it can be toxic in high concentrations, and it can be difficult to measure its effects in living organisms.

Direcciones Futuras

FTFB has a wide range of potential future applications in scientific research. It can be used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, and it can also be used in the study of biochemical and physiological processes. Additionally, FTFB has potential applications in the fields of photochemistry and materials science. In the future, FTFB could be used to develop new drugs and materials, and it could also be used to study the effects of environmental pollutants on biochemical and physiological processes.

Métodos De Síntesis

FTFB can be synthesized via a variety of methods, including direct fluorination of 2-formyl-4-trifluoromethylbenzoic acid, direct fluorination of 4-trifluoromethylbenzoic acid, and the reaction of 2-formylbenzoic acid with trifluoromethanesulfonic acid. The direct fluorination of 2-formyl-4-trifluoromethylbenzoic acid is the most commonly used method, and it involves the reaction of 2-formyl-4-trifluoromethylbenzoic acid with a fluorinating agent, such as N-fluorobenzenesulfonimide, in a solvent such as dichloromethane. The reaction produces FTFB in high yields.

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-4-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Análisis Bioquímico

Biochemical Properties

The trifluoromethyl and fluoride group introduced by 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid improve the agonistic activity of G protein-coupled receptors . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .

Cellular Effects

It is known that the compound’s fluorinated groups can interact with proteins, potentially influencing cell function .

Molecular Mechanism

It is known that the compound’s fluorinated groups can form halogen bonds with proteins, potentially influencing their activity .

Temporal Effects in Laboratory Settings

It is known that the compound has a half-life of 769.3 hours (32.05 days) in a model river and 8513 hours (354.7 days) in a model lake .

Propiedades

IUPAC Name |

2-fluoro-3-formyl-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O3/c10-7-4(8(15)16)1-2-6(5(7)3-14)9(11,12)13/h1-3H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHTVWGFBFYXMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)

![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)

![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)